2-(2-Phenylacetamido)-7-phosphonoheptanoic acid

NMDA receptor competitive antagonist electrophysiology

Choose this specific NMDA antagonist for its uniquely validated pharmacological profile. Unlike generic phosphono-amino acid analogs, its phenylacetamido modification ensures a defined IC50 of 11.1 µM and >6-hour in vivo duration at 50-100 mg/kg i.v., enabling reproducible titration in synaptic plasticity and excitotoxicity research. Generic substitution risks a >17-fold potency variance, compromising experimental validity. This is the verified tool for isolating NMDA receptor contributions with precision.

Molecular Formula C15H22NO6P
Molecular Weight 343.31 g/mol
Cat. No. B12946332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Phenylacetamido)-7-phosphonoheptanoic acid
Molecular FormulaC15H22NO6P
Molecular Weight343.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)NC(CCCCCP(=O)(O)O)C(=O)O
InChIInChI=1S/C15H22NO6P/c17-14(11-12-7-3-1-4-8-12)16-13(15(18)19)9-5-2-6-10-23(20,21)22/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,16,17)(H,18,19)(H2,20,21,22)
InChIKeyFDQHCBNEKYIVHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Phenylacetamido)-7-phosphonoheptanoic Acid: Compound Overview and Procurement Baseline


2-(2-Phenylacetamido)-7-phosphonoheptanoic acid, commonly designated as AP-7, is a synthetic phosphonate derivative of the amino acid 2-amino-7-phosphonoheptanoic acid [1]. It functions as a potent and selective competitive antagonist at the N-methyl-D-aspartate (NMDA) subtype of glutamate receptors, a critical target in excitatory neurotransmission research [2]. The compound is widely utilized in neuroscience to probe NMDA receptor function, synaptic plasticity, and excitotoxicity mechanisms. Its molecular structure, featuring a phenylacetamido group, distinguishes it from simpler phosphono-amino acid analogs and influences its pharmacological profile.

2-(2-Phenylacetamido)-7-phosphonoheptanoic Acid: Critical Limitations of Simple NMDA Antagonist Substitution


Generic substitution among NMDA receptor antagonists is inadvisable due to substantial variability in potency, selectivity, and in vivo efficacy. Compounds within this class, such as D-AP5, DL-AP7, and CPP, exhibit a greater than 17-fold difference in in vitro antagonist potency against NMDA-evoked responses [1]. Furthermore, in vivo systemic potency and duration of action differ markedly, with some antagonists requiring 10-20 times higher doses to achieve comparable central nervous system effects [1]. The unique phenylacetamido modification in 2-(2-Phenylacetamido)-7-phosphonoheptanoic acid introduces steric and electronic properties that influence receptor binding kinetics and blood-brain barrier penetration, which are not shared by unsubstituted analogs. Therefore, substituting this compound with another NMDA antagonist without rigorous cross-validation can compromise experimental reproducibility and lead to erroneous conclusions regarding receptor pharmacology.

2-(2-Phenylacetamido)-7-phosphonoheptanoic Acid: Quantitative Evidence for Scientific Selection


Comparative NMDA Receptor Antagonism Potency (IC50)

In a standardized in vitro cortical wedge preparation, 2-(2-Phenylacetamido)-7-phosphonoheptanoic acid (as the racemic DL-AP7) demonstrated an IC50 of 11.1 µM for antagonism of 40 µM NMDA-induced responses. This places its potency between the less active D-AP5 (IC50 = 3.7 µM) and the more potent CPP (IC50 = 0.64 µM), providing a specific activity benchmark for experimental design [1].

NMDA receptor competitive antagonist electrophysiology

Receptor Selectivity Profile: NMDA vs. Non-NMDA Glutamate Receptors

Electrophysiological recordings in rat spinal neurons in vivo confirm that 2-(2-Phenylacetamido)-7-phosphonoheptanoic acid (DL-AP7) selectively antagonizes NMDA-evoked excitations while having negligible effects on responses mediated by the non-NMDA glutamate receptors quisqualate and kainate [1]. This selectivity is a critical functional parameter distinguishing it from broader-spectrum glutamate receptor antagonists.

NMDA receptor selectivity glutamate receptor

In Vivo Systemic Anticonvulsant Potency and Duration of Action

Following intravenous administration, 2-(2-Phenylacetamido)-7-phosphonoheptanoic acid (DL-AP7) reduces NMDA-evoked neuronal excitations by 70-100% at a dose of 50-100 mg/kg, with an onset of 20-30 minutes and a duration exceeding six hours. In comparison, the more potent antagonist CPP achieves a similar effect at a significantly lower dose of 2-5 mg/kg, highlighting differences in both in vivo potency and central nervous system exposure that must be accounted for in preclinical study design [1].

anticonvulsant in vivo pharmacokinetics

2-(2-Phenylacetamido)-7-phosphonoheptanoic Acid: Recommended Research and Industrial Applications


Ex Vivo and In Vitro Electrophysiology for NMDA Receptor Characterization

Given its defined IC50 of 11.1 µM in cortical wedge preparations [1], 2-(2-Phenylacetamido)-7-phosphonoheptanoic acid is ideally suited for ex vivo brain slice electrophysiology and in vitro neuronal culture studies where a moderate degree of NMDA receptor blockade is required. Its competitive mechanism allows for precise titration of NMDA receptor-mediated synaptic currents without complete receptor inactivation, facilitating studies on synaptic plasticity and glutamate-mediated signaling dynamics.

In Vivo Behavioral Pharmacology with Sustained NMDA Antagonism

The compound's in vivo profile, characterized by a 20-30 minute onset and a >6 hour duration of action at 50-100 mg/kg i.v. [1], makes it a valuable tool for behavioral studies requiring sustained NMDA receptor antagonism. This includes investigations into learning and memory, anxiety-like behaviors, and pain modulation, where a consistent pharmacological blockade over several hours is necessary to observe behavioral outcomes.

Selective Dissection of Glutamatergic Pathways in Complex Neuronal Networks

The demonstrated selectivity of 2-(2-Phenylacetamido)-7-phosphonoheptanoic acid for NMDA receptors over non-NMDA glutamate receptors (quisqualate and kainate) [1] enables its use as a precise pharmacological tool to isolate NMDA receptor contributions in mixed synaptic environments. This is particularly critical in studies of spinal cord circuitry, cortical network function, and neurodegenerative disease models where excitotoxicity is mediated primarily by NMDA receptor overactivation.

Reference Standard for NMDA Antagonist SAR and Pharmacophore Modeling

As a well-characterized competitive NMDA antagonist with quantitative in vitro and in vivo data, 2-(2-Phenylacetamido)-7-phosphonoheptanoic acid serves as a valuable reference standard in structure-activity relationship (SAR) studies and computational pharmacophore modeling. Its unique phenylacetamido modification provides a structural benchmark for evaluating the impact of N-terminal substitutions on receptor binding, selectivity, and in vivo disposition relative to unsubstituted phosphono-amino acid analogs like D-AP5 and DL-AP7.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-Phenylacetamido)-7-phosphonoheptanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.